molecular formula C27H24N2O2S B560395 JGB1741 CAS No. 1256375-38-8

JGB1741

Cat. No.: B560395
CAS No.: 1256375-38-8
M. Wt: 440.561
InChI Key: FWUWBVFRROBPPF-XLNRJJMWSA-N
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Description

. Sirtuin 1 is a member of the sirtuin family of proteins, which are involved in regulating cellular processes such as aging, transcription, and apoptosis.

Biochemical Analysis

Biochemical Properties

JGB1741 interacts with the sirtuins (SIRTs), a family of NAD±dependent histone deacetylases involved in gene regulation . It shows relatively weak inhibition for SIRT2 and SIRT3 . The nature of these interactions involves the inhibition of SIRT1, which has implications for longevity, cancer, gene regulation, energy homeostasis, and apoptosis .

Cellular Effects

This compound has been shown to inhibit the proliferation of human metastatic breast cancer cells, MDA-MB 231 . It dose-dependently increases p53 acetylation and p53-mediated apoptosis in these cells . This suggests that this compound influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the sirtuins . It inhibits SIRT1, leading to increased acetylation of p53, a protein that plays a crucial role in preventing cancer formation .

Temporal Effects in Laboratory Settings

It has been shown to have a potent inhibitory effect on the proliferation of MDA-MB 231 cells, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Given its role as a SIRT1 inhibitor, it likely interacts with enzymes and cofactors involved in the NAD±dependent histone deacetylation pathway .

Transport and Distribution

Given its molecular structure and its interactions with SIRT1, it is likely that it can readily cross cell membranes .

Subcellular Localization

Given its role as a SIRT1 inhibitor, it is likely that it localizes to the nucleus where SIRT1 is known to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JGB1741 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), along with catalysts and reagents like palladium on carbon (Pd/C) and sodium hydride (NaH) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

JGB1741 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

JGB1741 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity for Sirtuin 1 over other sirtuin family members, such as Sirtuin 2 and Sirtuin 3. This selectivity makes it a valuable tool for studying the specific role of Sirtuin 1 in cellular processes and its potential as a therapeutic target in cancer research .

Properties

IUPAC Name

N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTIXRJWHKMWCH-STBIYBPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research highlights sesamin's potential to promote neurite outgrowth, particularly in the presence of insufficient nerve growth factor (NGF). How does JGB1741 contribute to understanding sesamin's mechanism of action?

A1: The study demonstrates that sesamin increases SIRT1 protein levels, a crucial regulator of neurogenesis []. To investigate whether SIRT1 activity is directly involved in sesamin's neuritogenic effects, researchers employed this compound, a specific SIRT1 inhibitor. By blocking SIRT1 activity with this compound, the researchers observed a significant reduction in sesamin's ability to promote neurite outgrowth. This finding suggests that sesamin's positive impact on neurogenesis is, at least in part, mediated through SIRT1 modulation. Essentially, this compound served as a critical tool to confirm the involvement of the SIRT1 pathway in sesamin's mechanism of action.

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